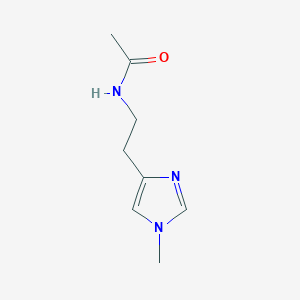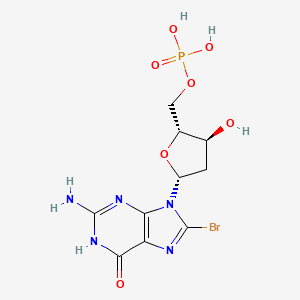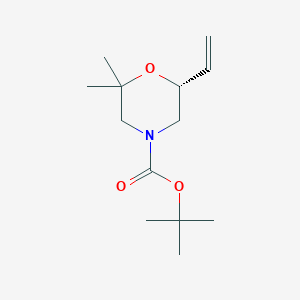
(R)-tert-Butyl 2,2-dimethyl-6-vinylmorpholine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-tert-Butyl 2,2-dimethyl-6-vinylmorpholine-4-carboxylate is a complex organic compound that belongs to the morpholine family. This compound is characterized by its unique structure, which includes a morpholine ring substituted with a tert-butyl group, two methyl groups, and a vinyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2,2-dimethyl-6-vinylmorpholine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the morpholine ring, followed by the introduction of the tert-butyl, dimethyl, and vinyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and rigorous quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
®-tert-Butyl 2,2-dimethyl-6-vinylmorpholine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The tert-butyl and dimethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group may yield epoxides, while substitution reactions can produce a variety of morpholine derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, ®-tert-Butyl 2,2-dimethyl-6-vinylmorpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions, particularly those involving morpholine derivatives. Its structural features make it a valuable tool for investigating the binding and activity of enzymes.
Medicine
In medicine, ®-tert-Butyl 2,2-dimethyl-6-vinylmorpholine-4-carboxylate could be explored for its potential therapeutic properties. Its ability to interact with biological targets may lead to the development of new drugs or diagnostic agents.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it suitable for various applications, including coatings, adhesives, and pharmaceuticals.
作用机制
The mechanism of action of ®-tert-Butyl 2,2-dimethyl-6-vinylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the context of its use, whether in chemical reactions, biological systems, or industrial processes.
相似化合物的比较
Similar Compounds
Morpholine: A simpler analog without the tert-butyl, dimethyl, and vinyl substitutions.
N-Methylmorpholine: Contains a methyl group instead of the more complex substituents.
Vinylmorpholine: Lacks the tert-butyl and dimethyl groups but retains the vinyl functionality.
Uniqueness
®-tert-Butyl 2,2-dimethyl-6-vinylmorpholine-4-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it distinct from simpler morpholine derivatives and valuable for specialized applications in research and industry.
属性
分子式 |
C13H23NO3 |
|---|---|
分子量 |
241.33 g/mol |
IUPAC 名称 |
tert-butyl (6R)-6-ethenyl-2,2-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-7-10-8-14(9-13(5,6)16-10)11(15)17-12(2,3)4/h7,10H,1,8-9H2,2-6H3/t10-/m1/s1 |
InChI 键 |
SQUKMBXHVCCGOK-SNVBAGLBSA-N |
手性 SMILES |
CC1(CN(C[C@H](O1)C=C)C(=O)OC(C)(C)C)C |
规范 SMILES |
CC1(CN(CC(O1)C=C)C(=O)OC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1a-Methyl-7a-[(2Z)-3,7,11,15-tetramethylhexadec-2-en-1-yl]-1aH,2H,7H,7aH-naphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12933423.png)
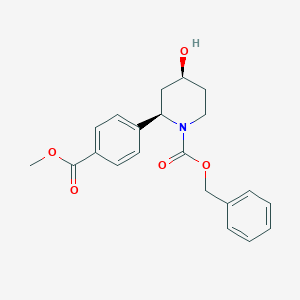
![7-(Cyclopropylmethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12933437.png)
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutan-1-amine](/img/structure/B12933439.png)
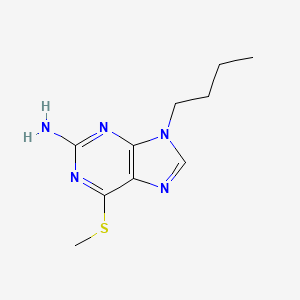
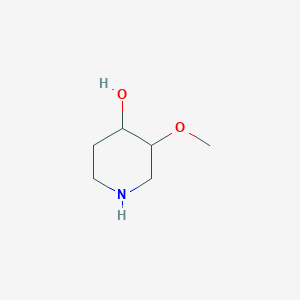

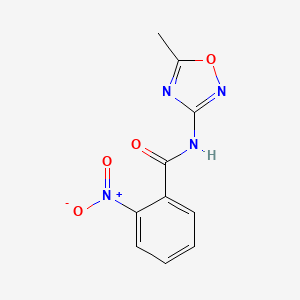
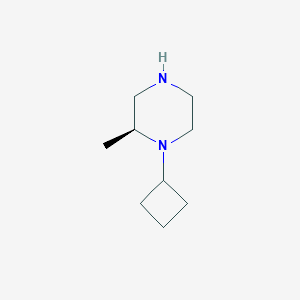
![5-Benzyl 1-(tert-butyl) 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(4H)-dicarboxylate](/img/structure/B12933476.png)
![8-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B12933483.png)

